molecular formula C6H14N2 B1272337 3-(Dimethylamino)pyrrolidine CAS No. 69478-75-7

3-(Dimethylamino)pyrrolidine

Cat. No. B1272337
CAS RN: 69478-75-7
M. Wt: 114.19 g/mol
InChI Key: AVAWMINJNRAQFS-UHFFFAOYSA-N
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Description

3-(Dimethylamino)pyrrolidine is a chemical compound that is related to various other compounds with dimethylamino groups and pyrrolidine or pyridine rings. While the specific compound 3-(Dimethylamino)pyrrolidine is not directly studied in the provided papers, there are several related compounds that can give insights into its potential properties and reactivity. For example, 4-(Dimethylamino)pyridine is used as a catalyst in iodolactonisation reactions , and 1-aryl-4-dimethylaminomethylene pyrrolidine-2,3,5-triones are synthesized using microwave-assisted synthesis .

Synthesis Analysis

The synthesis of related compounds often involves catalytic processes or microwave-assisted methods. For instance, 4-(Dimethylamino)pyridine is an effective catalyst for iodolactonisation , and microwave-assisted synthesis is used to create 1-aryl-4-dimethylaminomethylene pyrrolidine-2,3,5-triones efficiently . These methods could potentially be adapted for the synthesis of 3-(Dimethylamino)pyrrolidine.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(Dimethylamino)pyrrolidine can be quite complex, with the possibility of forming rigid cyclic tetramers as seen in 3-(dimethylboryl)pyridine . The crystal structure of 4-(dimethylamino)pyridin-1-ium compounds reveals intricate hydrogen bonding and π-π stacking interactions . These structural features could be relevant when considering the molecular structure of 3-(Dimethylamino)pyrrolidine.

Chemical Reactions Analysis

Compounds with dimethylamino groups participate in a variety of chemical reactions. For example, 6-[(Dimethylamino)methylene]amino-1,3-dimethyluracil undergoes cycloaddition and Michael-type reactions , and transformations of (1E,3E)-1-(benzoylamino)-4-(dimethylamino)buta-1,3-diene-1,2,3-tricarboxylates lead to the formation of pyridine and pyrrole derivatives . These reactions suggest that 3-(Dimethylamino)pyrrolidine could also engage in similar types of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethylamino compounds can vary widely. For instance, some 6-substituted-2,4-dimethyl-3-pyridinols exhibit remarkable antioxidant properties , while the bromination of 3-dimethylaminopyridine results in specific substitution patterns . These studies indicate that the physical and chemical properties of 3-(Dimethylamino)pyrrolidine would need to be investigated to understand its reactivity and potential applications fully.

Scientific Research Applications

Drug Discovery

  • Field : Medicinal Chemistry
  • Application : The five-membered pyrrolidine ring, which is a part of “3-(Dimethylamino)pyrrolidine”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This interest is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
  • Methods : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
  • Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Synthesis of Biologically Important Derivatives

  • Field : Organic Chemistry
  • Application : “(S)-(-)-3-(Dimethylamino)pyrrolidine” can be used as a reactant in the syntheses of oxadiazolylthiazole and xanthone derivatives of biological importance .
  • Results : The outcomes of these syntheses are the production of oxadiazolylthiazole and xanthone derivatives, which are stated to be of biological importance .

Safety And Hazards

“3-(Dimethylamino)pyrrolidine” is harmful if swallowed, causes skin irritation and serious eye damage, and may cause respiratory irritation. It should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

The future directions of “3-(Dimethylamino)pyrrolidine” and similar pyrrolidine compounds are promising. They have been recognized for their promising biological effects and are being studied for their potential applications in pharmacology .

properties

IUPAC Name

N,N-dimethylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-8(2)6-3-4-7-5-6/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAWMINJNRAQFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374367
Record name 3-(Dimethylamino)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)pyrrolidine

CAS RN

69478-75-7
Record name 3-(Dimethylamino)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Dimethylamino)pyrrolidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
T Asaki, Y Sugiyama, T Hamamoto… - Bioorganic & medicinal …, 2006 - Elsevier
A series of 3-substituted benzamide derivatives structurally related to STI-571 (imatinib mesylate), a Bcr-Abl tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML), was …
Number of citations: 65 www.sciencedirect.com
DP Rotella, Z Sun, Y Zhu, J Krupinski… - Journal of medicinal …, 2000 - ACS Publications
A previous report from these laboratories identified the N-3-benzylimidazoquinazolinone nucleus as a more selective PDE5 inhibitor template compared to the pyrazolopyrimidine of …
Number of citations: 46 pubs.acs.org
DJ Baillache, T Valero, Á Lorente-Macías… - RSC Medicinal …, 2023 - pubs.rsc.org
… 3-Dimethylamino-pyrrolidine (6 mmol) was added to a 50 mL round-bottomed flask equipped with stirrer bar. The amine was suspended in THF (50 mL). Potassium carbonate (12 mmol…
Number of citations: 3 pubs.rsc.org
I Tsukamoto, H Koshio, S Akamatsu… - Bioorganic & medicinal …, 2008 - Elsevier
The present work describes the discovery of novel series of (4,4-difluoro-1,2,3,4-tetrahydro-5H-1-benzazepine-5-ylidene)acetamide derivatives as arginine vasopressin (AVP) V 2 …
Number of citations: 12 www.sciencedirect.com
K Bayer Andersen, J Leander Johansen… - Frontiers in Cellular …, 2016 - frontiersin.org
The G-protein coupled receptor 139 (GPR139) is expressed specifically in the brain in areas of relevance for motor control. GPR139 function and signal transduction pathways are …
Number of citations: 20 www.frontiersin.org
CL Horchler, JP McCauley Jr, JE Hall… - Bioorganic & Medicinal …, 2007 - Elsevier
Multiparallel amenable syntheses of 6-methoxy-8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid-(4-morpholin-4-yl-phenyl)amides (I) and 4-amino-6-methoxy-8-(4-methyl-…
Number of citations: 44 www.sciencedirect.com
GK Lambert, AK Duhme-Klair, T Morgan… - Drug discovery today, 2013 - Elsevier
Highlights • Background to kinases and their role in disease, particularly cancer. • The discovery and development of kinase inhibitors for clinical use. • Understanding mode (s) of action …
Number of citations: 51 www.sciencedirect.com
M de la Fuente Revenga, T Balle, AA Jensen… - European Journal of …, 2015 - Elsevier
Exploration of small selective ligands for the nicotinic acetylcholine receptors (nAChRs) based on acetylcholine (ACh) has led to the development of potent agonists with clear …
Number of citations: 5 www.sciencedirect.com
G Klopman, JY Li, S Wang, AJ Pearson… - Antimicrobial agents …, 1994 - Am Soc Microbiol
… Furthermore, the activities of quinolones substituted with a 3-dimethylamino pyrrolidine at the C7 position have been found to be fourfold more active than those substituted with a 3-…
Number of citations: 29 journals.asm.org
J Kuroyanagi, K Kanai, Y Sugimoto, T Horiuchi… - Bioorganic & medicinal …, 2010 - Elsevier
Synthesis and in vitro antifungal evaluations of 1,3-benzoxazole-7-carbonitrile 3, 1,3-benzoxazole-4-carbonitrile 4, benzofuran 5, benzoxazine 7, and benzimidazole 8 were reported. …
Number of citations: 37 www.sciencedirect.com

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